Enantiomer-Specific Appetite Suppressant Activity: (R)-Enantiomer Active, (S)-Enantiomer Inactive
In a direct head-to-head comparison within the same study, the (+)-enantiomer (assigned as the (R)-configuration) was found to harbor the appetite suppressant activity of 2-benzylmorpholine, while the (S)-enantiomer was not associated with this activity. The racemate demonstrated an ED50 of 3.0 mg/kg at 1 hour and 5.5 mg/kg at 2 hours in a canine model [1]. The (S)-enantiomer is therefore the stereochemical form lacking this specific pharmacological property, making it the preferred building block for applications where appetite suppression activity is undesired or where stereochemical control is paramount.
| Evidence Dimension | Appetite Suppression Activity |
|---|---|
| Target Compound Data | Not reported to possess significant activity; activity resides in (+)-enantiomer. |
| Comparator Or Baseline | (+)-Enantiomer [(R)-2-benzylmorpholine]: Active appetite suppressant. |
| Quantified Difference | Activity resides exclusively in (+)-enantiomer (qualitative assignment). |
| Conditions | Oral dosing to dogs; appetite suppression measured at 1 and 2 hours after access to a meat meal. |
Why This Matters
For procurement in appetite suppression studies, the (R)-enantiomer is essential; for stereochemical control or applications avoiding this activity, the (S)-enantiomer is the necessary selection.
- [1] Brown GR, Forster G, Foubister AJ, Stribling D. Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology. 1990;42(11):797-799. doi:10.1111/j.2042-7158.1990.tb07024.x View Source
